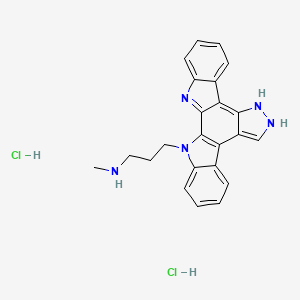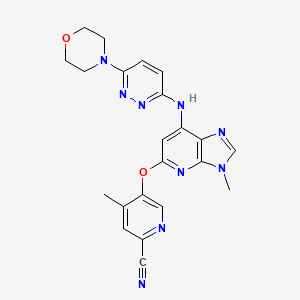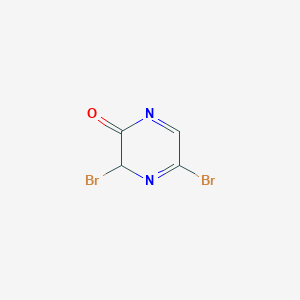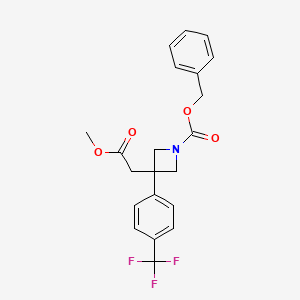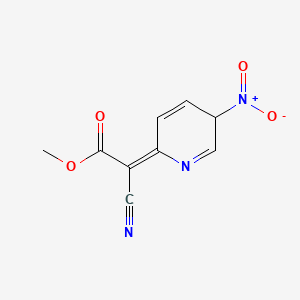
Mycophenolate Mofetil-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycophenolate Mofetil-d4 (hydrochloride) is a deuterated form of Mycophenolate Mofetil, which is a prodrug of mycophenolic acid. This compound is primarily used as an immunosuppressant to prevent organ rejection in patients who have undergone kidney, heart, or liver transplants . Mycophenolate Mofetil-d4 (hydrochloride) is often used in scientific research due to its enhanced stability and bioavailability compared to its non-deuterated counterpart .
Vorbereitungsmethoden
The synthesis of Mycophenolate Mofetil-d4 (hydrochloride) involves several steps. The process typically starts with the esterification of mycophenolic acid with a deuterated morpholine derivative. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and the reaction is catalyzed by acids like hydrochloric acid or sulfuric acid . The product is then isolated through solvent removal, crystallization, and filtration . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Mycophenolate Mofetil-d4 (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of Mycophenolate Mofetil-d4 (hydrochloride) in the presence of water and an acid catalyst yields mycophenolic acid . Oxidation reactions can be carried out using agents like hydrogen peroxide, leading to the formation of oxidized derivatives. Substitution reactions often involve nucleophiles such as amines or alcohols, resulting in the formation of substituted products .
Wissenschaftliche Forschungsanwendungen
Mycophenolate Mofetil-d4 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used to study the stability and reactivity of deuterated compounds. In biology, it is employed to investigate the metabolic pathways and pharmacokinetics of immunosuppressants . In medicine, Mycophenolate Mofetil-d4 (hydrochloride) is used in research to develop new immunosuppressive therapies and to understand the mechanisms of organ rejection . Additionally, it has applications in the pharmaceutical industry for the development of more stable and effective drug formulations .
Wirkmechanismus
Mycophenolate Mofetil-d4 (hydrochloride) exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. As a result, the compound suppresses the immune response, preventing organ rejection . The molecular targets include the IMPDH enzyme and the pathways involved in nucleotide synthesis .
Vergleich Mit ähnlichen Verbindungen
Mycophenolate Mofetil-d4 (hydrochloride) is unique due to its deuterated structure, which provides enhanced stability and bioavailability compared to non-deuterated Mycophenolate Mofetil . Similar compounds include Mycophenolate Mofetil, Mycophenolic Acid, and other immunosuppressants like Cyclosporine and Tacrolimus . Unlike these compounds, Mycophenolate Mofetil-d4 (hydrochloride) offers the advantage of reduced gastrointestinal side effects and improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C23H32ClNO7 |
|---|---|
Molekulargewicht |
474.0 g/mol |
IUPAC-Name |
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride |
InChI |
InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;/i10D2,13D2; |
InChI-Schlüssel |
OWLCGJBUTJXNOF-TUPJDMGLSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3.Cl |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


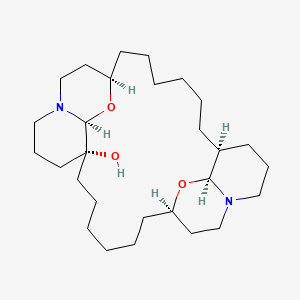
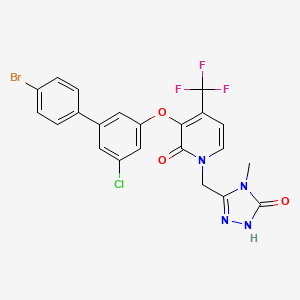

![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)


